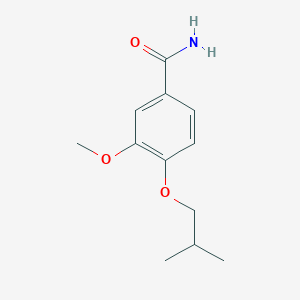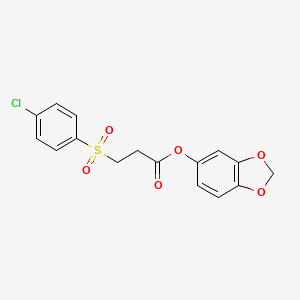
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate (BCSP) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. BCSP belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities. The purpose of
作用機序
The mechanism of action of 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood, but it is thought to involve the binding of this compound to specific targets such as enzymes or receptors. This binding may result in the inhibition of the target's activity, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This compound has also been shown to inhibit the uptake of serotonin by the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft and potentially affecting mood and anxiety.
実験室実験の利点と制限
One advantage of using 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate in lab experiments is its specificity for certain targets such as carbonic anhydrase and the serotonin transporter. This specificity allows for more targeted investigations into the role of these targets in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the use of 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate in scientific research. One potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of conditions such as anxiety and depression. Another potential direction is the investigation of this compound as a tool for the study of carbonic anhydrase and its role in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. This compound has been shown to exhibit a range of biochemical and physiological effects, and has potential as a therapeutic agent for the treatment of various conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
合成法
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate can be synthesized using a multi-step process involving the reaction of 3-(4-chlorophenyl)sulfonylpropanoic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate has been used in scientific research as a pharmacological tool to investigate its potential use as an inhibitor of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to have potential as an inhibitor of the serotonin transporter, which is involved in the regulation of mood and anxiety.
特性
IUPAC Name |
1,3-benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO6S/c17-11-1-4-13(5-2-11)24(19,20)8-7-16(18)23-12-3-6-14-15(9-12)22-10-21-14/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCPAFXYLLXVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
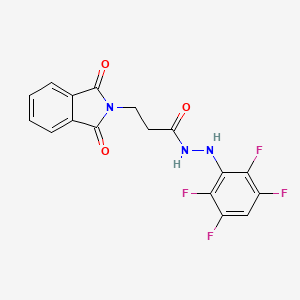
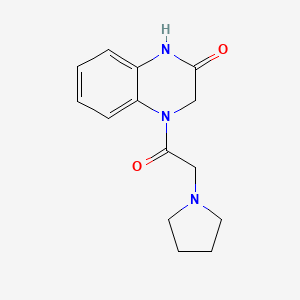
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
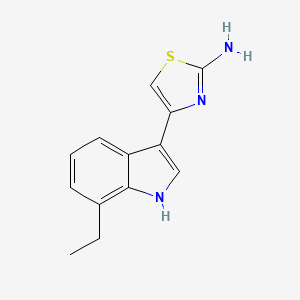
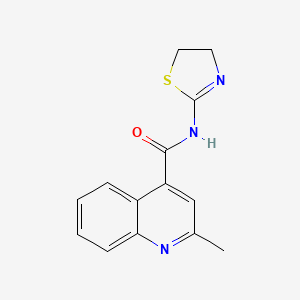

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)
